5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Pharmaceutical impurity analysis Regioisomer differentiation Aripiprazole synthesis

USP Pharmaceutical Analytical Impurity (Cat 1A02490) and known aripiprazole metabolite. The designated 5-substituted regioisomer—not interchangeable with 6- or 7-analogs (CAS 129722-34-5). ISO17034-certified with full characterization (NMR, MS, HPLC). Essential for ANDA submissions, impurity profiling, and LC-MS/MS metabolite quantitation. cGMP-aligned documentation included.

Molecular Formula C13H16BrNO2
Molecular Weight 298.18
CAS No. 63309-35-3
Cat. No. B1149989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one
CAS63309-35-3
Synonyms5-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one
Molecular FormulaC13H16BrNO2
Molecular Weight298.18
Structural Identifiers
SMILESC1CC(=O)NC2=C1C(=CC=C2)OCCCCBr
InChIInChI=1S/C13H16BrNO2/c14-8-1-2-9-17-12-5-3-4-11-10(12)6-7-13(16)15-11/h3-5H,1-2,6-9H2,(H,15,16)
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one (CAS 63309-35-3): Pharmaceutical Impurity Reference Standard for Aripiprazole


5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one (CAS 63309-35-3) is a brominated dihydroquinolinone derivative that serves as a designated pharmaceutical analytical impurity and known metabolite of aripiprazole, an atypical antipsychotic . The compound is catalogued as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A02490 for use in analytical method development and quality control . With molecular formula C13H16BrNO2 and molecular weight 298.18 g/mol, the compound is supplied at ≥95% purity as a solid powder requiring storage at 2-8°C or -20°C depending on vendor specifications .

Why Generic Substitution of 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one Fails in Regulated Pharmaceutical Analysis


Generic substitution of CAS 63309-35-3 with alternative bromobutoxy-quinolinones is precluded by the compound's specific regioisomeric identity and its formal designation in regulatory frameworks. The compound is specifically the 5-substituted regioisomer of 3,4-dihydroquinolin-2-one, whereas closely related analogs such as 7-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one (CAS 129722-34-5) [1] and 6-(4-bromobutoxy)-3,4-dihydro-1H-quinolin-2-one represent distinct chemical entities with different CAS numbers and analytical profiles. In pharmaceutical quality control for aripiprazole ANDA submissions, this compound is the designated impurity reference standard [2]; substitution with a different regioisomer would invalidate analytical method validation, compromise traceability to pharmacopeial standards (USP/EP), and fail regulatory scrutiny due to divergent chromatographic retention times and mass spectrometric fragmentation patterns.

Quantitative Differentiation Evidence for 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one (CAS 63309-35-3)


Regioisomeric Identity Defines Analytical and Synthetic Utility Relative to 7-Substituted Analog

CAS 63309-35-3 is the 5-substituted regioisomer of 4-bromobutoxy-dihydroquinolinone, structurally and functionally distinct from the 7-substituted analog (CAS 129722-34-5). The 5-substituted compound serves as a known aripiprazole metabolite and designated impurity standard, while the 7-substituted analog is an intermediate in alternative aripiprazole synthetic routes [1]. The substitution position (C5 vs. C7 on the quinolinone ring) determines chromatographic retention behavior and mass spectrometric properties, making them non-interchangeable in validated analytical methods.

Pharmaceutical impurity analysis Regioisomer differentiation Aripiprazole synthesis

USP Pharmaceutical Analytical Impurity Designation Versus Non-Reference Grade Material

The compound is catalogued as a USP Pharmaceutical Analytical Impurity (PAI) under Catalog No. 1A02490 and is specifically intended for analytical testing to detect, identify, and measure pharmaceutical impurities [1]. PAI materials are distinct from official USP Reference Standards but are manufactured under controlled conditions suitable for impurity analysis . The compound is also available from multiple suppliers with documented purity specifications of ≥95% .

Pharmaceutical quality control Reference standards USP PAI

Metabolite Identity Differentiates from Synthetic Impurity-Only Analogs

CAS 63309-35-3 is characterized as a metabolite of aripiprazole, an atypical antipsychotic used to treat schizophrenia . This metabolite identity distinguishes the compound from other bromobutoxy-dihydroquinolinones that function solely as synthetic intermediates or process impurities without in vivo relevance. The 5-substitution pattern corresponds to metabolic hydroxylation followed by conjugation pathways, whereas the 7-substituted analog (CAS 129722-34-5) is primarily a synthetic intermediate with no documented metabolic role.

Drug metabolism Aripiprazole pharmacokinetics Metabolite identification

Storage Condition Specifications Impact Long-Term Stability and Procurement Planning

Vendor specifications document specific storage requirements for CAS 63309-35-3. BOC Sciences specifies storage at 2-8°C , while Biozol specifies storage at -20°C for maximum recovery . CATO standards specify storage at 2-8°C with a 3-year validity period under ISO17034 certification [1]. These defined storage parameters contrast with the 7-substituted analog (CAS 129722-34-5), which requires storage at -20°C under inert atmosphere due to hygroscopic properties .

Compound stability Storage optimization Reference standard management

ANDA-Specific Regulatory Utility Versus General Research-Grade Material

Multiple suppliers explicitly state that CAS 63309-35-3 can be used for analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of aripiprazole [1][2]. The product can serve as a reference standard with optional traceability to pharmacopeial standards (USP or EP) based on feasibility . This defined regulatory application scope contrasts with general research-grade bromobutoxy-quinolinones that lack such explicit ANDA-support documentation.

ANDA submission Analytical method validation Regulatory compliance

ISO17034 Certified Reference Standard Availability Versus Non-Certified Material

The compound is available as an ISO17034 certified analytical standard from CATO under product code C4X-100861, manufactured under a quality system that includes homogeneity testing, stability studies, and certified value determination [1]. The CATO standard provides full documentation including NMR, MS, HPLC, GC, IR, and UV spectra with structural conformance reports, meeting the uniformity, stability, and traceability requirements of ISO17034 [2]. This certification level contrasts with material from general suppliers that may only provide basic purity specifications.

ISO17034 certification Analytical standard traceability Quality assurance

Validated Application Scenarios for 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one (CAS 63309-35-3)


Analytical Method Development and Validation (AMV) for Aripiprazole ANDA Submissions

This compound serves as a designated impurity reference standard for aripiprazole analytical methods, including HPLC method development, validation, and routine quality control . It is explicitly documented for use in Abbreviated New Drug Applications (ANDA) for generic aripiprazole products, where it functions as a system suitability marker and impurity quantitation standard [1]. USP Pharmaceutical Analytical Impurity (PAI) designation provides a defined quality benchmark suitable for regulatory review [2].

Metabolite Identification and Bioanalytical Method Development

As a documented metabolite of aripiprazole, CAS 63309-35-3 is the appropriate reference material for developing LC-MS/MS methods to quantify aripiprazole metabolites in plasma, urine, or tissue samples . Its metabolite identity distinguishes it from synthetic impurities, making it the correct choice for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring applications involving aripiprazole metabolism .

Pharmaceutical Impurity Profiling in Commercial Aripiprazole Production

The compound is used as a reference standard for impurity profiling and batch release testing during commercial manufacturing of aripiprazole active pharmaceutical ingredient (API) and finished dosage forms . Its availability with ISO17034 certification and full characterization documentation (NMR, MS, HPLC) supports cGMP compliance and provides auditable traceability for regulatory inspections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Bromobutoxy)-3,4-dihydro-1H-quinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.